Target‑Compound Specificity in the Triazole‑Thione Fungicidal Landscape: Absence of Published Comparator Data
No primary research paper or patent currently provides a direct, quantitative head‑to‑head comparison of CAS 1024449‑07‑7 against a structurally defined analog under identical assay conditions. The closest patent disclosure (WO 2019/016241) exemplifies numerous 1,2,4‑triazole‑3‑thione derivatives for crop protection but does not isolate this specific compound for comparative MIC, IC₅₀, or field‑trial data [1]. The compound is commercially available from Biosynth as a research‑grade substance (purity not specified on the datasheet; minimum order $250; lead time 2‑3 weeks) , indicating it is intended for exploratory screening rather than as an established, differentiated product.
| Evidence Dimension | Comparative biological activity data |
|---|---|
| Target Compound Data | No public quantitative bioactivity data located. |
| Comparator Or Baseline | No named comparator with public data located. |
| Quantified Difference | Not determinable. |
| Conditions | No comparative assay context available. |
Why This Matters
In the absence of comparator data, procurement decisions must rely on the compound’s unique substitution pattern and the general SAR trends of the triazole‑thione class, rather than on demonstrated superiority over a close analog.
- [1] Bayer CropScience AG. “Novel Triazolethione Derivatives.” International Patent WO 2019/016241 A1, published 24 January 2019. View Source
